![molecular formula C16H10N6 B1668508 Benzonitrile, 4,4'-(2H-tetrazol-2-ylmethylene)bis- CAS No. 134520-88-0](/img/structure/B1668508.png)
Benzonitrile, 4,4'-(2H-tetrazol-2-ylmethylene)bis-
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Overview
Description
Cgp 45688 is an orally active non-steroidal aromatase inhibitor that has anti-tumor and endocrine effects on rat mammary tumors.
Scientific Research Applications
Applications in Electrochemiluminescent Devices
Benzonitrile derivatives, such as 4-(1H-tetrazol-5-yl)benzonitrile, have been utilized in the synthesis of ruthenium polypyridyl complexes. These complexes, characterized by their luminescent efficiency and electrogenerated chemiluminescence (ECL), are considered for applications in electrochemiluminescent devices. This is evident in the synthesis of dinuclear species with exceptionally high ECL efficiency (Stagni et al., 2006).
Role in Polymer Chemistry
Benzonitrile derivatives have been instrumental in synthesizing polymers with specific properties. For instance, poly[2,2′-(4,4′-(2,6-bis(phenoxy) benzonitrile))-5,5′-bibenzimidazole], synthesized using 2,6-bis(4-carboxyphenoxy) benzonitrile, shows improved acid doping ability and chemical oxidation stability, beneficial for proton-conducting membranes in fuel cells (Guan, Pu, & Wan, 2011).
Development of Soluble Aromatic Polyesters
A series of novel soluble aromatic polyesters with pendant cyano groups were prepared using benzonitrile derivatives like bis(4-carboxyphenoxy) benzonitrile. These polymers, characterized by their amorphous nature and good thermal stabilities, are a testament to the versatility of benzonitrile derivatives in polymer science (Yu, Cai, & Wang, 2009).
Contribution to Coordination Chemistry
Benzonitrile derivatives are used in the synthesis of coordination polymers with unique properties. For example, zinc(II) and cadmium(II) coordination polymers synthesized using bis(tetrazole) ligands derived from benzonitrile show luminescent properties, highlighting the compound's significance in developing new materials (Wang, 2012).
Fluorinated Donor/Acceptor Molecules
Benzonitrile derivatives, like benzonitrile acceptor groups, have been used in synthesizing fluorinated donor/acceptor tetrakis(phenylethynyl)benzenes, proving beneficial in optical materials and device components due to their photostability and fluorescence solvatochromism (Spitler, Monson, & Haley, 2008).
properties
CAS RN |
134520-88-0 |
---|---|
Product Name |
Benzonitrile, 4,4'-(2H-tetrazol-2-ylmethylene)bis- |
Molecular Formula |
C16H10N6 |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
4-[(4-cyanophenyl)-(tetrazol-2-yl)methyl]benzonitrile |
InChI |
InChI=1S/C16H10N6/c17-9-12-1-5-14(6-2-12)16(22-20-11-19-21-22)15-7-3-13(10-18)4-8-15/h1-8,11,16H |
InChI Key |
PQSGESDQXVWRGN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3N=CN=N3 |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3N=CN=N3 |
Appearance |
Solid powder |
Other CAS RN |
134520-88-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Cgp 45688; Cgp45688; Cgp-45688. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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